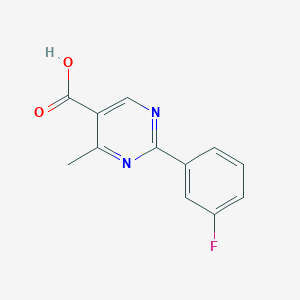
2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid
概要
説明
“2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the fluorophenyl group suggests that this compound could have interesting chemical properties due to the electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring, the 3-fluorophenyl group, and the carboxylic acid group. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .
科学的研究の応用
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds play a crucial role in medicinal chemistry due to their unique properties, such as increased metabolic stability, lipophilicity, and bioavailability. The incorporation of fluorine into organic molecules can significantly alter their chemical behavior, leading to enhanced binding affinity to biological targets and improved drug properties. For example, fluorinated analogues of biologically active compounds often exhibit improved pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts (Wang et al., 2013).
Pyrimidine Derivatives in Drug Development
Pyrimidine derivatives are another critical class of compounds in drug discovery and development, with various applications in treating cancer, viral infections, and other diseases. The pyrimidine ring serves as a core structure in nucleic acids, making its derivatives potent candidates for interfering with DNA and RNA synthesis. For instance, fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur, are widely used in chemotherapy for various cancers, leveraging their ability to inhibit thymidylate synthase and incorporate into RNA and DNA to interfere with cancer cell proliferation and survival (Gmeiner, 2020).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives
The development and application of hybrid catalysts in synthesizing pyranopyrimidine derivatives, including pyrimidines, highlight the importance of innovative methodologies in creating compounds with potential therapeutic applications. These catalysts facilitate efficient and selective synthesis processes, opening new avenues for developing pharmacologically active molecules (Parmar et al., 2023).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-fluorophenyl)-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-7-10(12(16)17)6-14-11(15-7)8-3-2-4-9(13)5-8/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNSJCIRQSESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

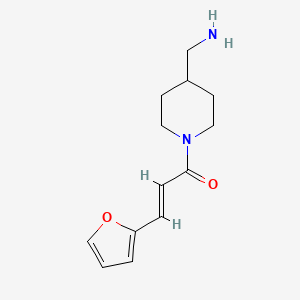

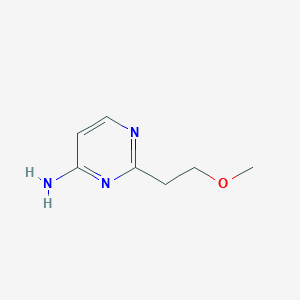
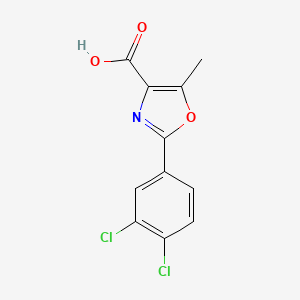
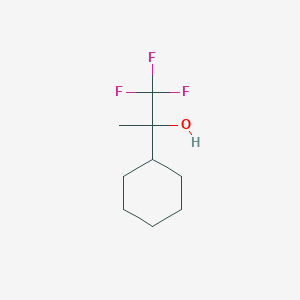
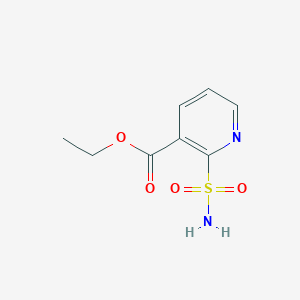
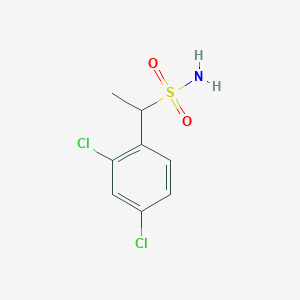
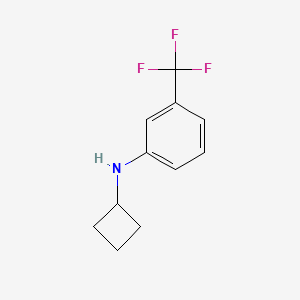
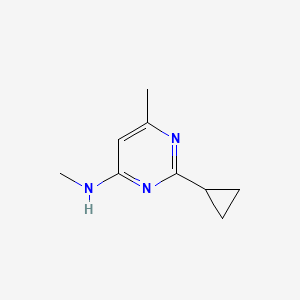
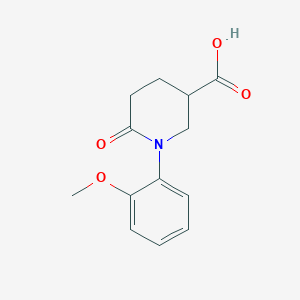
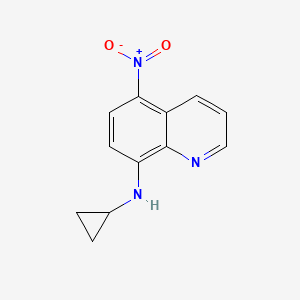
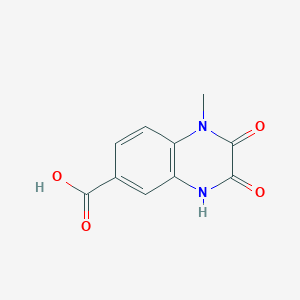
![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)
